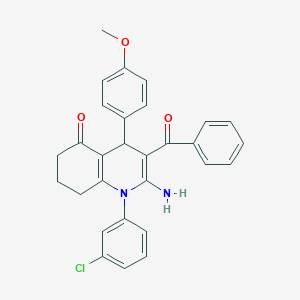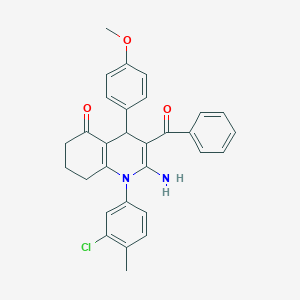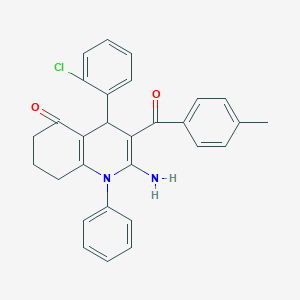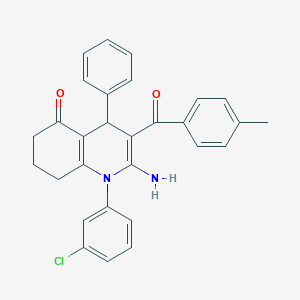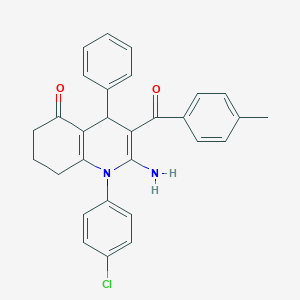![molecular formula C18H24N2O2 B304416 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B304416.png)
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione, also known as DMPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPPD is a cyclic imide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research areas.
Wirkmechanismus
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to bind to the sigma-1 receptor with high affinity, leading to a range of downstream effects. The sigma-1 receptor is believed to play a role in modulating the activity of ion channels, neurotransmitter release, and intracellular signaling pathways. By binding to the sigma-1 receptor, 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects, including modulation of ion channels, neurotransmitter release, and intracellular signaling pathways. In addition, 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to have anti-inflammatory and neuroprotective effects in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione as a research tool is its high affinity for the sigma-1 receptor, which allows for precise modulation of this target. In addition, 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for use in vivo. However, one of the limitations of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione is its relatively complex synthesis, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione. One area of interest is the potential use of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and neuropathic pain. In addition, further studies are needed to elucidate the precise mechanisms by which 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione modulates the sigma-1 receptor and to identify other potential targets for this compound. Finally, the development of more efficient synthesis methods for 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione could enable larger-scale production and facilitate further research on this promising compound.
Synthesemethoden
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylcyclohexylamine with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then reacted with phenylhydrazine to form 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione.
Wissenschaftliche Forschungsanwendungen
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and toxicology. One of the primary uses of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione is as a tool to study the role of the sigma-1 receptor in various biological processes. The sigma-1 receptor is a protein that is involved in a range of physiological processes, including pain perception, memory, and mood regulation.
Eigenschaften
Produktname |
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione |
|---|---|
Molekularformel |
C18H24N2O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
3-[(2,3-dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H24N2O2/c1-12-7-6-10-15(13(12)2)19-16-11-17(21)20(18(16)22)14-8-4-3-5-9-14/h3-5,8-9,12-13,15-16,19H,6-7,10-11H2,1-2H3 |
InChI-Schlüssel |
JUOJRKSGBSGLNG-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1C)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1CCCC(C1C)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



